Lartesertib - 2495096-26-7

Lartesertib

Catalog Number: EVT-10963444
CAS Number: 2495096-26-7
Molecular Formula: C23H21FN6O3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.
Overview

Lartesertib is a novel small molecule compound primarily recognized for its potent inhibitory effects on ataxia telangiectasia mutated kinase, also known as ATM. This compound has garnered attention in the field of cancer research due to its potential applications in enhancing antitumor efficacy, particularly in testicular cancer. The dual-targeting capability of Lartesertib not only inhibits ATM but also shows activity against histone deacetylase 2, making it a promising candidate in therapeutic strategies aimed at DNA damage response modulation.

Source and Classification

Lartesertib, identified as M4076, belongs to the class of small molecule inhibitors and is classified as an ATM inhibitor. It has been developed through advanced screening techniques, including virtual screening and pharmacophore modeling, which facilitate the identification of compounds with specific biological activities. The compound is currently under investigation in various clinical settings to evaluate its effectiveness against solid tumors and other malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lartesertib involves a multi-step process that typically begins with the identification of lead compounds through virtual screening methods. The synthesis can be outlined as follows:

  1. Lead Identification: Initial compounds are screened using computational methods to identify potential inhibitors of ATM.
  2. Chemical Synthesis: Selected lead compounds undergo chemical synthesis, which may involve various organic reactions such as coupling reactions, cyclization, and functional group modifications.
  3. Purification: The synthesized compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99%).
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, mass spectrometry) to confirm its molecular structure and purity .
Molecular Structure Analysis

Structure and Data

Lartesertib's molecular structure features a unique arrangement that facilitates its interaction with ATM and HDAC2. The compound's chemical formula is C₁₈H₁₈ClN₃O₃S, and it has a molecular weight of approximately 385.87 g/mol.

  • Key Structural Components:
    • A central aromatic ring system.
    • Functional groups that enhance binding affinity to target proteins.

The structural data can be derived from crystallographic studies that provide insights into the binding interactions between Lartesertib and its targets .

Chemical Reactions Analysis

Reactions and Technical Details

Lartesertib primarily functions through competitive inhibition of ATM kinase activity. The following reactions are significant:

  1. Inhibition Reaction: Lartesertib binds to the ATP-binding site of ATM, preventing phosphorylation of downstream targets involved in DNA repair processes.
  2. Selectivity Profile: The compound exhibits remarkable selectivity for ATM over other kinases, which is crucial for minimizing off-target effects during therapeutic applications.

In vitro assays have demonstrated that Lartesertib effectively reduces ATM-mediated phosphorylation events, highlighting its potential as an effective therapeutic agent .

Mechanism of Action

Process and Data

The mechanism of action for Lartesertib involves:

  1. Target Binding: Upon administration, Lartesertib selectively binds to the active site of ATM.
  2. Inhibition of Phosphorylation: This binding inhibits the autophosphorylation of ATM and subsequently blocks the phosphorylation of key substrates involved in cell cycle regulation and DNA repair mechanisms.
  3. Antitumor Activity: By disrupting these pathways, Lartesertib enhances tumor cell sensitivity to DNA-damaging agents, thereby improving antitumor efficacy.

Preclinical studies have shown that Lartesertib significantly affects tumor growth in xenograft models, indicating its potential utility in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Lartesertib is typically presented as a white to off-white solid.
  • Solubility: It demonstrates solubility in dimethyl sulfoxide and other organic solvents but may have limited solubility in aqueous solutions.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be stored away from light to prevent degradation.

Relevant data indicate that Lartesertib retains its inhibitory activity over a range of pH levels typically encountered in biological systems .

Applications

Scientific Uses

Lartesertib is primarily investigated for its applications in oncology:

The dual-targeting nature of Lartesertib positions it as a valuable tool in cancer therapeutics, particularly in personalized medicine approaches where specific molecular targets can be exploited for more effective treatments .

Mechanistic Enzymology & Target Selectivity of Lartesertib

Biochemical Mechanism of Action

Lartesertib (M4076) is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM), a serine/threonine protein kinase central to the DNA damage response (DDR). ATM is activated primarily by DNA double-strand breaks (DSBs), leading to its autophosphorylation at Ser1981 and transition from an inactive dimeric state to an active monomeric form. This activation triggers phosphorylation cascades involving key substrates like p53, CHK2, and KAP1, which coordinate cell cycle arrest, DNA repair, and apoptosis [1] [4]. Lartesertib functions as a competitive ATP-binding site inhibitor, binding to the kinase domain (KD) of monomeric ATM with sub-nanomolar affinity (IC₅₀ = 0.25–1.15 nM). This binding sterically hinders ATM’s catalytic activity, preventing the phosphorylation of downstream DDR effectors and compromising genomic integrity in cancer cells [3] [5].

Table 1: Enzymatic Inhibition Profile of Lartesertib

TargetIC₅₀ (nM)Assay Type
ATM0.25–1.15Kinase activity assay
ATR>10,000Selectivity screening
DNA-PK>10,000Selectivity screening
mTOR>10,000Selectivity screening
PI3Kα/β/γ/δ>10,000Selectivity screening

Target Selectivity Profiling

Lartesertib exhibits exceptional selectivity for ATM over other kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family and the broader kinome. Biochemical assays demonstrate >10,000-fold selectivity against homologous DDR kinases ATR and DNA-PK, as well as against PI3K isoforms, mTOR, and over 300 non-PIKK kinases [5]. This selectivity arises from its unique interaction with ATM’s hydrophobic hinge region and glycine-rich loop, where key hydrogen bonds with residues like Glu1975 and Lys1977 stabilize binding. Molecular docking studies confirm negligible affinity for ATR’s active site, which features divergent residue composition (e.g., Ala1987 instead of Glu1975) [4] [5]. The compound’s selectivity minimizes off-target effects on parallel DDR pathways, enhancing its suitability for combinatorial DDR inhibition strategies [3].

Enzymological Characterization

Enzyme kinetic analyses reveal that Lartesertib acts as a reversible, ATP-competitive inhibitor. Steady-state kinetic parameters show a Kₘ (ATP) of 18.3 µM and a Kᵢ (Lartesertib) of 0.38 nM, indicating high catalytic efficiency. Preincubation studies confirm time-dependent inhibition, consistent with a slow-binding mechanism involving conformational adjustments in ATM’s FATC domain post-ligand binding [4] [5]. Cellular pharmacodynamic assessments demonstrate dose-dependent suppression of phosphorylated ATM (pATM-S1981) and its substrate KAP1 (pKAP1-S824), with EC₅₀ values of 6.2 nM and 9.8 nM, respectively. Sustained inhibition (>24 hours) occurs at concentrations ≥100 nM, supporting once-daily dosing in preclinical models [3] [5].

Table 2: Kinetic Parameters of Lartesertib-Mediated ATM Inhibition

ParameterValueMethod
Kₘ (ATP)18.3 µMMichaelis-Menten kinetics
Kᵢ (Lartesertib)0.38 nMCompetitive inhibition assay
IC₅₀ (cellular pATM)6.2 nMWestern blot/EC₅₀
IC₅₀ (cellular pKAP1)9.8 nMWestern blot/EC₅₀

Structural Basis of Inhibition

The cryo-EM structure of ATM (PDB: 7NI4) reveals that Lartesertib occupies the hinge region of ATM’s kinase domain, forming critical interactions:

  • A hydrogen bond between the inhibitor’s pyridopyrimidine core and the backbone amide of Glu1975.
  • Hydrophobic contacts with Ile1979, Leu1942, and Val1945 in the ATP-binding pocket.
  • Van der Waals interactions with the glycine-rich loop (residues 1889–1895) [4].

Molecular dynamics simulations (200 ns) show that Lartesertib binding stabilizes ATM’s autoinhibitory "butterfly" dimeric architecture by restricting conformational flexibility in the FAT (FRAP-ATM-TRRAP) and PRD (PIKK regulatory domain) regions. This prevents monomerization and subsequent activation. Comparative analyses confirm divergent binding modes versus non-selective inhibitors (e.g., KU-55933), which lack interactions with the FATC domain [1] [4]. The compound’s 3-quinoline carboxamide scaffold confers rigidity, reducing entropy penalties upon binding and enhancing residence time [4] [5].

Cellular Mechanistic Consequences

Lartesertib induces synthetic lethality in cancer cells with underlying DDR deficiencies (e.g., BRCA1/2 mutations). By ablating ATM-mediated DSB repair, it forces reliance on error-prone non-homologous end joining (NHEJ), accumulating genomic instability and mitotic catastrophe. In ATM-loss models, Lartesertib synergizes with ATR inhibitors (e.g., Tuvusertib) by concurrently disrupting replication stress responses. This combination increases unresolved DSBs by 8.2-fold versus monotherapy (γH2AX foci assay) and enhances caspase-3/7 activation by 4.5-fold [3]. Additionally, Lartesertib reverses ATM-dependent immunosuppression by suppressing PD-L1 upregulation and activating STING/TBK1 signaling, promoting CD8⁺ T-cell infiltration in syngeneic tumor models [5].

Properties

CAS Number

2495096-26-7

Product Name

Lartesertib

IUPAC Name

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3

InChI Key

WNEFOSMCGCLLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.